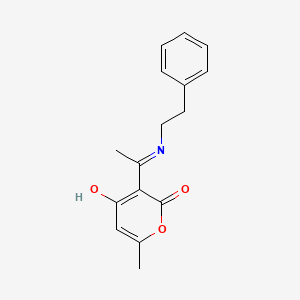

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-[C-methyl-N-(2-phenylethyl)carbonimidoyl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-10-14(18)15(16(19)20-11)12(2)17-9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEWHUWAUPSGLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=CC=C2)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications.

Structural Characteristics

The compound features a pyran ring , a ketone group , and an amine substituent , which contribute to its reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 271.31 g/mol. The compound's structure is characterized by a double bond in the ethylidene group, enhancing its potential for biological interaction.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methyl-2H-pyran-2,4-dione with phenethylamine. This reaction can be facilitated by using solvents such as dichloromethane or ethanol, often in the presence of bases like triethylamine. Yields can reach up to 93% , with a melting point around 89–90 °C .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : The compound has been noted for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary research suggests that modifications to the amine substituent can enhance its efficacy against certain cancer cell lines.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound interacts with specific enzymes or receptors within target organisms, potentially influencing signaling pathways related to inflammation and cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Acetyl-4-hydroxy-6-methylpyran-2-one | Diketone structure | Antibacterial, antifungal |

| 3-(1-Amino-2-phenoxyethylidene)-6-methylpyran-2,4(3H)-dione | Similar diketone moiety | Herbicidal activity |

| 5-Methoxy-N-(phenylmethylene)salicylamide | Enamine structure | Antimicrobial properties |

This table highlights how the combination of a phenethylamine moiety with a diketone framework in this compound potentially enhances both its biological activity and versatility compared to other compounds .

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria.

- Anti-inflammatory Research : Another research effort indicated that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Future Directions

Research continues into optimizing the synthesis and exploring the full range of biological activities of this compound. Its unique structural characteristics may serve as a scaffold for designing new drugs targeting various biological pathways. Further studies are essential for elucidating the detailed mechanisms of action and therapeutic potential in clinical settings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, related pyran derivatives have shown effectiveness against gram-positive bacteria, with specific structural modifications enhancing their efficacy. The presence of bulky substituents at certain positions correlates with increased antibacterial potency .

Anticancer Potential

The compound's potential in anticancer research is also noteworthy. Studies have suggested that modifications to the amine substituent can influence the biological activity of derivatives, making them candidates for further exploration in cancer therapeutics .

Herbicidal Activity

Recent findings highlight the herbicidal properties of related compounds within the pyran family. For instance, derivatives similar to (E)-6-methyl-3-(1-(phenethylamino)ethylidene)-2H-pyran-2,4(3H)-dione have been identified as novel herbicidal leads, indicating their potential utility in agricultural applications .

Case Study 1: Antimicrobial Efficacy

A study examined various derivatives of 2H-pyran-3(6H)-ones and their antimicrobial properties. The findings demonstrated that specific substitutions at C-2 and C-6 significantly enhanced activity against Staphylococcus aureus and Streptococcus species. This suggests that this compound and its derivatives could serve as effective antimicrobial agents .

Case Study 2: Anticancer Research

Another investigation focused on the anticancer activities of pyran derivatives, including this compound. The study reported varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

Chemical Reactions Analysis

Reaction Optimization

Comparative studies identify EDC/HOBt as the optimal coupling system for β-enaminone formation (Table 1) :

| Entry | Coupling System | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | EDC/HOBt | DCM | RT | 30 min | 57–93 |

| 2 | DCC/DMAP | DCM | RT | 12 h | 21–56 |

| 3 | HATU/DIPEA | DMF | RT | 6 h | <35 |

Key findings:

-

EDC superiority : Higher yields (≥93%) compared to DCC or HATU .

-

Solvent dependence : DCM outperforms polar solvents like DMF due to better stabilization of intermediates .

Structural Characterization

Post-synthesis analysis confirms the compound’s identity:

-

IR spectroscopy : Peaks at 1698 cm⁻¹ (C=O stretch) and 1571 cm⁻¹ (C=N stretch) .

-

Mass spectrometry : ESI+ m/z 272.1 [M+H]⁺, HRMS error <3.7 ppm .

-

NMR :

Solvent and Temperature Effects

-

Reflux in DCE : For less reactive amines (e.g., 3-chloroaniline), switching to 1,2-dichloroethane (DCE) under reflux improves yields from 21% to 35% .

-

Room temperature : Preferred for sterically unhindered amines to avoid decomposition .

Stability and Byproducts

-

Acid sensitivity : The enamine bond hydrolyzes in strong acidic conditions (e.g., 5% HCl), necessitating cautious workup .

-

Byproduct mitigation : Flash chromatography (EtOAc:hexane gradients) removes unreacted DHA and amine residues .

Comparative Reactivity with Analogues

Replacing phenethylamine with other amines alters yields and physical properties (Table 2) :

| Amine | Product Yield (%) | Melting Point (°C) |

|---|---|---|

| Cyclohexylamine | 56 | 109–110 |

| Prop-2-yn-1-amine | 50 | 114–115 |

| 3-Chloroaniline | 21 | 133–134 |

Trend : Bulky or electron-deficient amines reduce yields due to steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyran-dione scaffold is highly versatile, and structural modifications significantly influence physical, chemical, and biological properties. Below is a comparative analysis of 4f with structurally related compounds:

Structural Analogues with Heterocyclic Moieties

Compounds in feature coumarin-thiadiazole hybrids (e.g., 11a–11f ), which exhibit markedly higher melting points (171–242°C) due to extended π-conjugation and rigid heterocyclic frameworks. For example:

- 11f (melting point 240–242°C) incorporates a thiophene-carbonyl group, enabling strong lattice interactions via S···O and π-stacking .

Stereochemical and Crystallographic Comparisons

- The (E)-configuration in 4f ensures planar geometry, optimizing π-π stacking and hydrogen bonding. In contrast, the (Z)-isomer of a dimethylamino analogue (, CAS 181277-21-4) may exhibit steric hindrance, reducing stability .

- Crystallographic data for a related indazole-pyran-dione hybrid () reveals a dihedral angle of 54.03° between aromatic rings, whereas 4f ’s phenethyl group likely adopts a more linear conformation for improved ligand-receptor binding .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Enamine Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.